Cas no 89036-86-2 ((2-bromo-3-phenylpropyl)benzene)

(2-Bromo-3-phenylpropyl)benzene is a brominated aromatic compound featuring a phenylpropyl side chain, making it a versatile intermediate in organic synthesis. Its molecular structure, incorporating both a reactive bromine substituent and a phenyl group, enables its use in cross-coupling reactions, such as Suzuki or Heck couplings, as well as nucleophilic substitutions. The compound’s stability and well-defined reactivity profile facilitate precise functionalization in pharmaceutical and agrochemical applications. It is particularly valuable for constructing complex aromatic frameworks or introducing phenylpropyl motifs. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to its potential sensitivity to light and moisture.
(2-bromo-3-phenylpropyl)benzene structure
89036-86-2 structure
Product Name:(2-bromo-3-phenylpropyl)benzene
CAS No:89036-86-2
MF:C15H15Br
MW:275.183603525162
CID:615023
PubChem ID:2750000
Update Time:2025-10-29

(2-bromo-3-phenylpropyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
    • (2-bromo-3-phenylpropyl)benzene
    • 1,1′-(2-Bromo-1,3-propanediyl)bis[benzene] (ACI)
    • Propane, 2-bromo-1,3-diphenyl- (6CI)
    • (2-Bromopropan-1,3-diyl)dibenzene
    • 1,3-Diphenyl-2-bromopropane
    • 2-Bromo-1,3-diphenylpropane
    • Inchi: 1S/C15H15Br/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
    • InChI Key: WRDJEAGKAJGLNM-UHFFFAOYSA-N
    • SMILES: C1C=CC(CC(Br)CC2C=CC=CC=2)=CC=1

(2-bromo-3-phenylpropyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-104501-0.05g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.05g
$174.0 2023-10-28
Enamine
EN300-104501-0.1g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.1g
$257.0 2023-10-28
Enamine
EN300-104501-0.25g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.25g
$367.0 2023-10-28
Enamine
EN300-104501-0.5g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
0.5g
$579.0 2023-10-28
Enamine
EN300-104501-1.0g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
1g
$743.0 2023-06-10
Enamine
EN300-104501-2.5g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
2.5g
$1454.0 2023-10-28
Enamine
EN300-104501-5.0g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
5g
$2152.0 2023-06-10
Enamine
EN300-104501-10.0g
(2-bromo-3-phenylpropyl)benzene
89036-86-2 95%
10g
$3191.0 2023-06-10
Aaron
AR0088NX-50mg
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
89036-86-2 95%
50mg
$265.00 2025-01-23
Aaron
AR0088NX-100mg
Benzene, 1,1'-(2-bromo-1,3-propanediyl)bis-
89036-86-2 95%
100mg
$379.00 2025-01-23

(2-bromo-3-phenylpropyl)benzene Production Method

Production Method 1

Reaction Conditions
Reference
Substitution of carbon functionalities
Margaretha, P., Science of Synthesis, 2007, 35, 303-312

Production Method 2

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine
Reference
The invention of new radical chain reactions. Part VIII. Radical chemistry of thiohydroxamic esters; a new method for the generation of carbon radicals from carboxylic acids
Barton, Derek H. R.; Crich, David; Motherwell, William B., Tetrahedron, 1985, 41(19), 3901-24

Production Method 3

Reaction Conditions
Reference
A practical alternative to the Hunsdiecker reaction
Barton, Derek H. R.; Crich, David; Motherwell, William B., Tetrahedron Letters, 1983, 24(45), 4979-82

Production Method 4

Reaction Conditions
1.1 Reagents: Titanium tetrabromide Solvents: Dichloromethane ;  2.5 h, -78 °C
Reference
Stereoretentive halogenations and azidations with titanium(IV) enabled by chelating leaving groups
Lepore, Salvatore D.; Mondal, Deboprosad; Li, Song Ye; Bhunia, Anjan K., Angewandte Chemie, 2008, 47(39), 7511-7514

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  15 min, rt; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 24 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source
Xia, Aiyou; Xie, Xin; Hu, Xiaoping; Xu, Wei; Liu, Yuanhong, Journal of Organic Chemistry, 2019, 84(21), 13841-13857

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butyllithium ,  Methanol-d4 Solvents: Pentane ,  Tetrahydrofuran
Reference
A method for generation of α-halo carbanions (carbenoids) from aryl α-haloalkyl sulfoxides with alkylmetals
Satoh, Tsuyoshi; Takano, Koji, Tetrahedron, 1996, 52(7), 2349-58

Production Method 7

Reaction Conditions
1.1 Catalysts: 1,1′-Carbonyldiimidazole
Reference
A novel, one-step conversion of alcohols into alkyl bromides or iodides
Kamijo, Tetsuhide; Harada, Hiromu; Iizuka, Kinji, Chemical & Pharmaceutical Bulletin, 1983, 31(11), 4189-92

(2-bromo-3-phenylpropyl)benzene Raw materials

(2-bromo-3-phenylpropyl)benzene Preparation Products

Additional information on (2-bromo-3-phenylpropyl)benzene

Introduction to (2-Bromo-3-Phenylpropyl)Benzene (CAS No 89036-86-2)

(2-Bromo-3-Phenylpropyl)Benzene, also known by its CAS number 89036-86-2, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a bromine atom, a phenyl group, and a benzene ring in a specific configuration. The molecule's structure not only influences its physical and chemical properties but also plays a crucial role in its reactivity and potential uses in synthetic chemistry.

The molecular formula of (2-Bromo-3-Phenylpropyl)Benzene is C14H11Br, and its molecular weight is approximately 244.17 g/mol. The compound consists of a benzene ring substituted with a propyl chain that contains a bromine atom at the second position and a phenyl group at the third position. This arrangement makes it an interesting candidate for various substitution and elimination reactions, as well as for use as an intermediate in the synthesis of more complex organic molecules.

Recent studies have highlighted the importance of (2-Bromo-3-Phenylpropyl)Benzene in the development of novel materials and pharmaceuticals. For instance, researchers have explored its potential as a precursor for synthesizing biologically active compounds, such as antiviral agents and anticancer drugs. The bromine atom in the molecule serves as an excellent leaving group, making it highly reactive in nucleophilic substitution reactions. This property has been exploited in the design of new drug delivery systems and in the synthesis of advanced polymers.

In terms of physical properties, (2-Bromo-3-Phenylpropyl)Benzene is typically found as a crystalline solid with a melting point of around 75°C and a boiling point of approximately 150°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound's stability under normal conditions ensures its reliability as a reagent in laboratory settings.

The chemical properties of (2-Bromo-3-Phenylpropyl)Benzene are heavily influenced by its functional groups. The bromine atom at the second position of the propyl chain renders the molecule susceptible to nucleophilic substitution reactions, particularly under basic conditions. Additionally, the presence of two phenyl groups enhances the compound's aromaticity, contributing to its stability and reactivity in certain reaction pathways.

One of the most promising areas of research involving (2-Bromo-3-Phenylpropyl)Benzene is its application in click chemistry. Click chemistry refers to a set of reactions that are highly efficient, selective, and easy to perform under mild conditions. The bromine atom in this compound makes it an ideal substrate for copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is one of the most widely used click reactions. This has opened up new avenues for the synthesis of complex molecules with high precision and efficiency.

Furthermore, recent advancements in catalytic asymmetric synthesis have highlighted the potential of (2-Bromo-3-Phenylpropyl)Benzene as a chiral building block. By incorporating this compound into enantioselective reactions, researchers have been able to synthesize chiral molecules with high enantiomeric excess (ee). These findings have significant implications for the pharmaceutical industry, where chiral compounds are often required for drug development.

In conclusion, (2-Bromo-3-Phehnylpropy)Benzene, with its unique structure and versatile reactivity, continues to be an important compound in organic synthesis and materials science. Its applications span across various domains, from drug discovery to polymer chemistry, making it an indispensable tool for researchers and chemists alike.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.